molecular formula C8H18N2O2 B2843283 [(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol CAS No. 2375249-36-6

[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol

Cat. No. B2843283
CAS RN: 2375249-36-6
M. Wt: 174.244
InChI Key: OVWDDWGDLFUOTL-SFYZADRCSA-N
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Description

“[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol” is a chemical compound with the CAS Number: 2375249-36-6 . It has a molecular weight of 174.24 . It appears in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is ((3S,5R)-3-(aminomethyl)-4,5-dimethylmorpholin-3-yl)methanol . The InChI code for this compound is 1S/C8H18N2O2/c1-7-3-12-6-8(4-9,5-11)10(7)2/h7,11H,3-6,9H2,1-2H3/t7-,8+/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.24 . It is stored at a temperature of 4 degrees Celsius . The compound appears in the form of an oil .

Scientific Research Applications

Methanol as a Research Subject

Methanol, a simple alcohol, has been the subject of extensive research due to its various industrial applications and toxicological impacts. It is often used as a solvent in laboratories and as a feedstock in the production of chemicals. Research has delved into its metabolism, toxicology, and the mechanisms by which it exerts its effects on biological systems.

One notable study investigates the presence of fatty acid methyl esters (FAMEs) in human plasma and their correlation with liver dysfunction, highlighting methanol's role in the endogenous formation of FAMEs, suggesting a potential biomarker for liver disease (S. Aleryani et al., 2005).

Methanol Toxicity and Treatment

Research on methanol toxicity has led to advancements in treatment protocols, particularly the use of fomepizole, an alcohol dehydrogenase inhibitor, to prevent the metabolism of methanol to its toxic metabolites. Studies have documented the kinetics of methanol and formate during treatment with fomepizole, providing crucial insights into managing methanol poisoning effectively (K. Hovda et al., 2005).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . The hazard statements associated with this compound are H302, H314, and H335 . The precautionary statements are P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

[(3S,5R)-3-(aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-7-3-12-6-8(4-9,5-11)10(7)2/h7,11H,3-6,9H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWDDWGDLFUOTL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@](N1C)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol

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